molecular formula C9H9ClO2 B073635 1-(4-Chloro-2-hydroxyphenyl)propan-1-one CAS No. 1127-97-5

1-(4-Chloro-2-hydroxyphenyl)propan-1-one

Cat. No. B073635
CAS RN: 1127-97-5
M. Wt: 184.62 g/mol
InChI Key: PQDGSZQBDYECBM-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-hydroxyphenyl)propan-1-one, also known as 4-chloro-2-hydroxyacetophenone (CHAP) is a synthetic chemical compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C8H7ClO2 and a molecular weight of 172.59 g/mol. CHAP is a versatile compound with a wide range of uses in laboratory experiments, including biochemical, physiological, and pharmacological studies.

Scientific Research Applications

Antimicrobial and Antiradical Activity

Research by Čižmáriková et al. (2020) explored the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial and antiradical activities. The compounds showed activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, although their effectiveness was lower compared to certain beta blockers (Čižmáriková et al., 2020).

Electronic Properties and Chemical Reactivity

Adole et al. (2020) conducted a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one to understand its molecular structure, electronic properties, and chemical reactivity. Through density functional theory (DFT) and spectroscopic techniques, insights into its geometrical structure and electronic behavior were gained, highlighting its potential in electronic applications (Adole et al., 2020).

Bioremediation

Chhaya and Gupte (2013) investigated the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally related to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one. This study showed the potential of enzyme-based systems in breaking down environmentally harmful substances, suggesting a possible area of application for similar compounds in enhancing biodegradability of pollutants (Chhaya & Gupte, 2013).

Non-Linear Optical Properties

Singh et al. (2012) synthesized and characterized new chalcones, including ones structurally related to this compound, to study their non-linear optical properties. This research indicates the compound's potential in optical applications, such as in the development of new photonic materials (Singh et al., 2012).

Inactivation of GABA Transaminase

Tao, Xu, and Yang (2009) discovered that a compound closely related to this compound potently inactivates GABA transaminase in a time-dependent manner, highlighting a novel approach to designing inhibitors for this enzyme. This finding could have implications for neurological research and the development of new therapeutic agents (Tao, Xu, & Yang, 2009).

Safety and Hazards

The safety data sheet for 1-(4-Chloro-2-hydroxyphenyl)propan-1-one indicates that it is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . Specific safety and hazard information should be referenced from the material safety data sheet (MSDS) .

properties

IUPAC Name

1-(4-chloro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDGSZQBDYECBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379606
Record name 1-(4-chloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1127-97-5
Record name 1-(4-chloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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